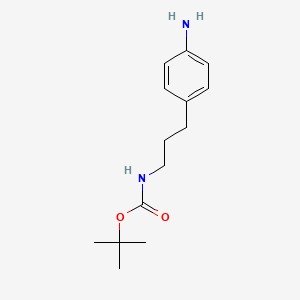

tert-Butyl (3-(4-aminophenyl)propyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (3-(4-aminophenyl)propyl)carbamate: is an organic compound with the molecular formula C14H22N2O2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an aminophenyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-aminophenyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminophenylpropylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified through crystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Techniques such as recrystallization and distillation are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-(4-aminophenyl)propyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3-(4-aminophenyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor binding. It is also used in the development of pharmaceuticals targeting specific biological pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-aminophenyl)propyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

- tert-Butyl (3-aminopropyl)carbamate

- tert-Butyl (3-(2-aminophenyl)propyl)carbamate

- tert-Butyl (3-(3-aminophenyl)propyl)carbamate

Comparison: tert-Butyl (3-(4-aminophenyl)propyl)carbamate is unique due to its specific substitution pattern on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for targeted applications. Compared to similar compounds, it may exhibit different reactivity and binding affinity, influencing its suitability for various research and industrial purposes .

Biological Activity

tert-Butyl (3-(4-aminophenyl)propyl)carbamate is an organic compound with the molecular formula C14H22N2O2. This compound is a derivative of carbamic acid and is notable for its potential biological activity, particularly in medicinal chemistry and biochemical research. Its structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's aminophenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for modulating the activity of biological macromolecules. The tert-butyl group contributes to the compound's stability and solubility, enhancing its bioavailability in biological systems.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may act as an enzyme inhibitor , particularly in pathways related to neurological disorders. For instance, studies have shown that it can inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling . Additionally, its interactions with specific receptors may influence various signaling pathways relevant to disease states such as cancer and neurodegeneration .

Potential Therapeutic Applications

- Neurological Disorders : The compound has been explored for its potential in treating conditions like Alzheimer's disease due to its ability to inhibit amyloid-beta aggregation and enhance neuronal survival in vitro .

- Cancer Research : Its structural features allow for modulation of pathways involved in tumorigenesis, making it a candidate for further investigation in cancer therapy.

Study on Neuroprotective Effects

In a study examining neuroprotective properties, this compound demonstrated a significant reduction in cell death induced by amyloid-beta peptides in astrocyte cultures. The results indicated improved cell viability when treated with the compound alongside amyloid-beta, suggesting its potential protective effects against neurotoxicity associated with Alzheimer's disease .

Inhibition of Enzyme Activity

Another study highlighted the compound's role as an acetylcholinesterase inhibitor, with an IC50 value of 15.4 nM. This suggests that it could be effective in increasing acetylcholine levels in synaptic clefts, which is beneficial for cognitive function .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl Carbamate | C5H11NO2 | Simpler structure; lacks aminophenyl group |

| tert-Butyl (3-(4-aminophenoxy)propyl)carbamate | C14H22N2O3 | Contains phenoxy group; alters reactivity |

| tert-Butyl (3-(4-hydroxyphenoxy)propyl)carbamate | C14H22N2O3 | Hydroxy group instead of amino; different properties |

The unique substitution pattern on the phenyl ring of this compound imparts distinct chemical and biological properties compared to similar compounds, enhancing its suitability for targeted applications in research and industry.

Properties

IUPAC Name |

tert-butyl N-[3-(4-aminophenyl)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXOGYWGUOYQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653772 |

Source

|

| Record name | tert-Butyl [3-(4-aminophenyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180147-82-4 |

Source

|

| Record name | tert-Butyl [3-(4-aminophenyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.